An In-Depth Technical Guide to the Structural Analysis of (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol
An In-Depth Technical Guide to the Structural Analysis of (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The precise elucidation of molecular structure, particularly the determination of absolute stereochemistry, is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making the unambiguous assignment of stereocenters a critical, non-negotiable aspect of chemical research. This guide provides a comprehensive technical overview of the methodologies and analytical strategies required for the structural analysis of the chiral alicyclic alcohol, (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol.
As a Senior Application Scientist, my focus extends beyond the mere recitation of protocols. The following sections are designed to provide not only the "how" but, more importantly, the "why." We will explore the causality behind experimental choices, the inherent self-validating nature of a well-designed analytical workflow, and the foundational principles that ensure the integrity of your structural assignments. This guide is structured to empower researchers with the knowledge to not only analyze the target molecule but to apply these principles to a broader range of chiral compounds.
Molecular Structure and Stereochemical Considerations
(1R,2S,5R)-2,5-dimethylcyclopentan-1-ol is a chiral molecule with three stereocenters, giving rise to 2^3 = 8 possible stereoisomers. The specific arrangement of the hydroxyl and methyl groups in the (1R,2S,5R) configuration dictates its unique three-dimensional structure and, consequently, its chemical and biological properties.
Table 1: Physicochemical Properties of 2,5-dimethylcyclopentan-1-ol
| Property | Value | Source |
| Molecular Formula | C7H14O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| XLogP3-AA | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope and twist forms. The relative orientation of the substituents (axial vs. equatorial) in the lowest energy conformations will significantly influence the molecule's reactivity and its spectroscopic signatures, particularly its NMR spectrum. A thorough conformational analysis, often aided by computational modeling, is a prerequisite for accurate spectral interpretation.
Stereoselective Synthesis Strategies
The controlled synthesis of a single stereoisomer of a multi-center chiral molecule is a significant challenge in organic chemistry. A common and effective strategy involves the stereoselective reduction of a prochiral ketone precursor. In the case of (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol, a logical precursor would be (2S,5R)-2,5-dimethylcyclopentan-1-one.
The stereochemical outcome of the reduction of the carbonyl group is dictated by the facial selectivity of the hydride attack. This can be influenced by the steric hindrance imposed by the existing methyl groups and can be controlled through the use of chiral reducing agents or catalysts.
Exemplar Protocol: Stereoselective Synthesis of a Chiral Cyclohexane Analogue
The following protocol is adapted from the synthesis of a complex chiral molecule containing a (1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy moiety, demonstrating a robust method for establishing stereocenters in a cyclic system.[2] This serves as an illustrative example of the synthetic logic that would be applied to the target cyclopentanol.
Experimental Protocol: Stereoselective Synthesis
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Starting Material: A suitable chiral precursor, in this case, a derivative of (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, is utilized to introduce the desired stereochemistry.[2]
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Reaction Conditions: The synthesis involves a multi-step sequence, including nucleophilic substitution and cyclization reactions. The stereochemical integrity of the chiral auxiliary is maintained throughout the process.
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Purification: The final product is purified by column chromatography on silica gel to isolate the desired stereoisomer.[2]
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Characterization: The structure and stereochemistry of the product are confirmed by a suite of analytical techniques, including 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
The key takeaway for the synthesis of (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol is the necessity of a well-defined chiral starting material or a highly stereoselective reaction to control the formation of the three stereocenters.
Comprehensive Structural Analysis
A multi-technique approach is essential for the unambiguous structural elucidation of (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol. This involves a combination of spectroscopic and chromatographic methods to determine connectivity, relative stereochemistry, and absolute configuration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of a molecule. A full suite of 1D and 2D NMR experiments is required.
Diagram: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Expected Spectroscopic Features:
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¹H NMR: The proton spectrum will show distinct signals for the hydroxyl proton, the methine protons at C1, C2, and C5, and the methylene protons of the cyclopentane ring. The chemical shifts and coupling constants (J-values) of these protons are highly sensitive to their dihedral angles with neighboring protons, providing crucial information about the relative stereochemistry.
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¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and methyl groups will be particularly informative.
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2D NMR:
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COSY: Will reveal the spin-spin coupling network between protons, confirming the connectivity of the cyclopentane ring.
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HSQC: Correlates each proton to its directly attached carbon atom.
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HMBC: Establishes long-range (2-3 bond) correlations between protons and carbons, further confirming the carbon skeleton.
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NOESY: Provides information about through-space proximity of protons. NOE correlations between the methyl groups and the protons on the cyclopentane ring are critical for determining their relative cis or trans orientation.
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Table 2: Representative ¹H and ¹³C NMR Data for a Chiral Cyclohexane Analogue [2]
| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |
| 8 | 5.60 (s) | 104.0 |
| 1' | 3.47 (ddd, J = 10.7, 4.4) | 83.8 |
| 2' | 1.47-1.26 (m) | 48.1 |
| 3' | 1.71-1.59 (m), 1.15-0.73 (m) | 23.0 |
| 4' | 1.71-1.59 (m), 1.15-0.73 (m) | 34.2 |
| 5' | 1.47-1.26 (m) | 31.7 |
| 6' | 2.39-2.18 (m), 1.15-0.73 (m) | 42.4 |
| 7' | 0.92 (d, J = 6.5) | 22.2 |
| iPr-CH | 2.39-2.18 (m) | 25.4 |
| iPr-CH3 | 0.93 (d, J = 7.0), 0.79 (d, J = 6.9) | 21.0, 16.0 |
| S-CH2 | 4.02-3.91 (m), 3.87-3.76 (m) | 32.4, 31.6 |
| S-CH2-CH2 | 3.34-3.24 (m), 3.24-3.14 (m) | 30.8 |
| C=O | - | 167.5 |
| C=C | - | 153.5, 125.0 |
Note: This data is for a more complex molecule containing a (1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy moiety and is provided for illustrative purposes to demonstrate the type of data obtained.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the elemental composition and identify structural motifs.
Experimental Protocol: GC-MS Analysis
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Sample Introduction: The sample is introduced into the gas chromatograph.
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Chromatographic Separation: The sample is passed through a capillary column to separate it from any impurities.
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Ionization: The eluted compound is ionized, typically by electron impact (EI).
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Expected Fragmentation Pattern:
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Molecular Ion (M+): A peak corresponding to the molecular weight of the molecule (m/z = 114) should be observed, although it may be weak in alcohols.
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Loss of Water: A prominent peak at M-18 (m/z = 96) due to the facile loss of a water molecule.
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Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom.
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Loss of Methyl Group: A peak at M-15 (m/z = 99) corresponding to the loss of a methyl radical.
Chiral Chromatography
While NMR can establish the relative stereochemistry, it cannot distinguish between enantiomers. Chiral chromatography is the definitive method for separating and quantifying enantiomers.
Diagram: Chiral GC Analysis Workflow
Caption: Workflow for the enantiomeric separation by Chiral GC.
Experimental Protocol: Chiral Gas Chromatography
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Column Selection: A chiral capillary column, typically one with a cyclodextrin-based stationary phase, is chosen. The selection of the specific cyclodextrin derivative is crucial for achieving separation.
-
Method Development: The temperature program, carrier gas flow rate, and other GC parameters are optimized to achieve baseline separation of the enantiomers.
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Analysis: The sample is injected, and the retention times of the enantiomers are compared to those of authentic standards, if available.
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Quantification: The relative peak areas of the two enantiomers are used to determine the enantiomeric excess (ee) of the sample.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is a unique fingerprint of the molecule's absolute stereochemistry.
The Causality of VCD: The VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration (e.g., (1R,2S,5R)), a direct and unambiguous assignment of the absolute configuration can be made.
Experimental Protocol: VCD Analysis
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Sample Preparation: A solution of the purified enantiomer is prepared in a suitable solvent (e.g., CDCl3) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Measurement: The VCD and IR spectra are recorded on a VCD spectrometer.
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Computational Modeling: The VCD spectrum for one enantiomer (e.g., (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol) is calculated using density functional theory (DFT).
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Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the molecule has the opposite absolute configuration.
Conclusion and Best Practices
The structural analysis of (1R,2S,5R)-2,5-dimethylcyclopentan-1-ol requires a meticulous and multi-faceted approach. By integrating stereoselective synthesis with a suite of advanced analytical techniques, researchers can confidently determine the connectivity, relative stereochemistry, and absolute configuration of this and other complex chiral molecules.
Key Self-Validating Principles:
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Consistency Across Techniques: The structural information obtained from NMR, MS, and chiral chromatography must be internally consistent.
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Comparison to Analogs: In the absence of data for the exact molecule, careful comparison to well-characterized, closely related structures provides a strong basis for interpretation.
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Computational Corroboration: The use of computational methods, particularly for VCD analysis, provides an independent and powerful means of validating experimental findings.
By adhering to these principles, researchers and drug development professionals can ensure the scientific rigor and integrity of their structural assignments, a critical step in the advancement of chemical and pharmaceutical sciences.
References
-
PubChem. 2,5-Dimethylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]
-
Akhmetov, A. R., et al. (2024). 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[3][4]dithiepino[2,3-c]furan-6(8H)-one. Molecules, 29(5), 1039. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. 8(S)-[(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyloxy]-3,4-dihydro-2H-[1,4]dithiepino[2,3-c]furan-6(8H)-one [mdpi.com]
- 3. Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
